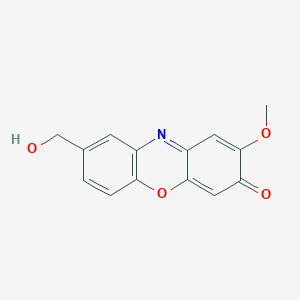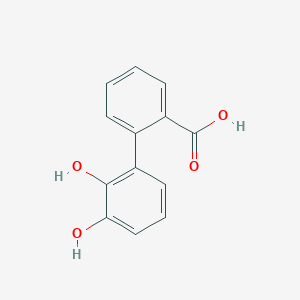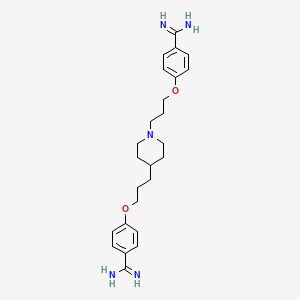
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-2-methyl-3-pyridinecarboxylic acid is a phenylpyridine.
Scientific Research Applications
Molecular Structure Analysis
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid is involved in the formation of hydrogen-bonded dimers and chains of rings in certain compounds. For instance, in a study by Quiroga et al. (2010), the molecule formed cyclic centrosymmetric dimers through C-H...pi(arene) hydrogen bonds in a related compound. This suggests its potential role in the structural analysis and design of new molecular compounds (Quiroga et al., 2010).
Fluorescence Properties in Tb(III) Complexes
Luo et al. (2010) explored the fluorescence properties of Tb(III) complexes with derivatives of pyridine-2,6-dicarboxylic acid, which includes compounds related to 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid. This research indicates its relevance in studying the luminescent properties of metal complexes, which can have applications in materials science and bioimaging (Luo et al., 2010).
Influence on Magnetic Properties
Research by Cui et al. (2008) on polymeric CoII complexes involving pyridine-2,6-dicarboxylic acid and its derivatives revealed that the presence of substituents like 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid can influence the magnetic interactions in these complexes. This suggests its utility in the study and design of magnetic materials (Cui et al., 2008).
Applications in Synthesis of New Compounds
Al-Issa (2012) demonstrated the use of related pyridine derivatives in synthesizing a new series of compounds. This indicates the potential of 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid in synthetic chemistry, particularly in the development of novel organic compounds (Al-Issa, 2012).
Vasodilation Property Evaluation
Girgis et al. (2008) explored the vasodilation properties of pyridinecarboxylates, closely related to 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid. This research suggests potential applications in pharmacology, particularly in developing new vasodilators (Girgis et al., 2008).
properties
Product Name |
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid |
|---|---|
Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) |
InChI Key |
CQOTVCGJANBNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)

![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)
![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)




![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)




